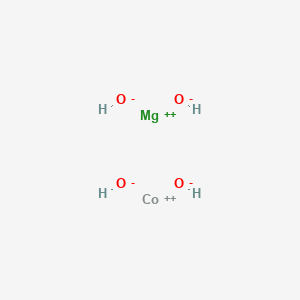
Cobalt(2+) magnesium hydroxide (1/1/4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(2+) magnesium hydroxide (1/1/4) is a compound that consists of cobalt ions in the +2 oxidation state, magnesium ions, and hydroxide ions. This compound is part of the family of layered double hydroxides, which are known for their unique layered structures and versatile applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Cobalt(2+) magnesium hydroxide can be synthesized by co-precipitation methods. This involves mixing aqueous solutions of cobalt(2+) nitrate and magnesium nitrate with a hydroxide source, such as sodium hydroxide, under controlled pH conditions. The reaction typically occurs at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of cobalt(2+) magnesium hydroxide may involve large-scale co-precipitation processes. These processes are optimized for high yield and purity, often using automated systems to control the pH, temperature, and mixing rates. The precipitate is then subjected to filtration, washing, and drying steps to produce the final product.
化学反応の分析
Types of Reactions
Cobalt(2+) magnesium hydroxide undergoes various chemical reactions, including:
Oxidation: The cobalt(2+) ions can be oxidized to cobalt(3+) ions in the presence of oxidizing agents.
Reduction: The cobalt(2+) ions can be reduced back to cobalt(0) or cobalt(1+) in the presence of reducing agents.
Substitution: The hydroxide ions can be substituted with other anions, such as chloride or sulfate, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Substitution reactions can be carried out using solutions of the desired anions, such as sodium chloride or sodium sulfate.
Major Products Formed
Oxidation: Cobalt(3+) hydroxide or cobalt oxide.
Reduction: Metallic cobalt or cobalt(1+) compounds.
Substitution: Cobalt(2+) magnesium chloride or cobalt(2+) magnesium sulfate.
科学的研究の応用
Cobalt(2+) magnesium hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and layered structure.
Medicine: Studied for its potential use in cancer therapy, particularly in targeted drug delivery and imaging.
Industry: Used in the production of supercapacitors and batteries due to its high electrical conductivity and stability.
作用機序
The mechanism of action of cobalt(2+) magnesium hydroxide involves its ability to interact with various molecular targets and pathways. In catalytic applications, the cobalt ions can facilitate electron transfer reactions, while the magnesium ions provide structural stability. In drug delivery systems, the layered structure of the compound allows for the encapsulation and controlled release of therapeutic agents.
類似化合物との比較
Similar Compounds
Cobalt(2+) hydroxide: Similar in composition but lacks the magnesium component.
Magnesium hydroxide: Similar in composition but lacks the cobalt component.
Nickel(2+) magnesium hydroxide: Similar layered structure but contains nickel instead of cobalt.
Uniqueness
Cobalt(2+) magnesium hydroxide is unique due to the synergistic effects of cobalt and magnesium ions, which enhance its catalytic activity, electrical conductivity, and stability. This makes it a versatile compound with applications in various fields, from catalysis to energy storage and medicine.
特性
CAS番号 |
61179-07-5 |
|---|---|
分子式 |
CoH4MgO4 |
分子量 |
151.27 g/mol |
IUPAC名 |
magnesium;cobalt(2+);tetrahydroxide |
InChI |
InChI=1S/Co.Mg.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChIキー |
RJASFCFBWYAETR-UHFFFAOYSA-J |
正規SMILES |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)

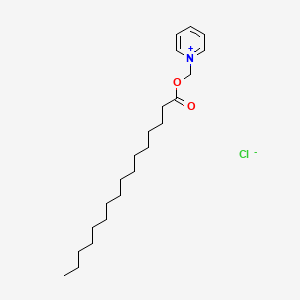
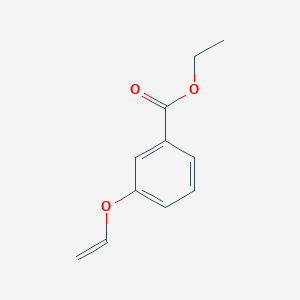
![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
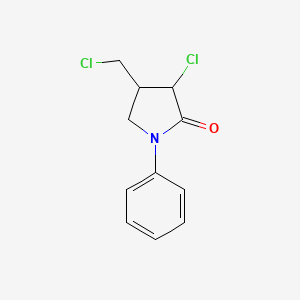
![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)


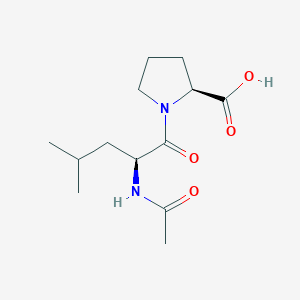
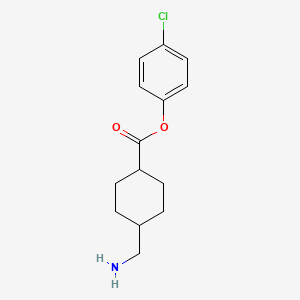

![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
